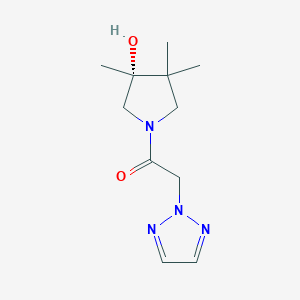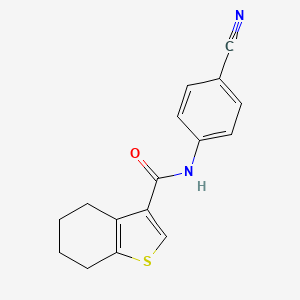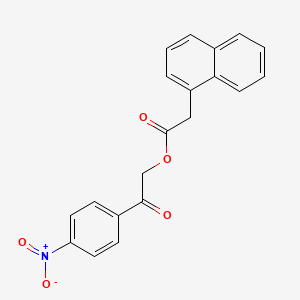
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide, also known as Clomazone, is an herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of isoxazolidinone herbicides, which are known for their effective weed control properties. Clomazone is a selective herbicide that targets broadleaf weeds and grasses, making it an essential tool for farmers and growers.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide works by inhibiting the biosynthesis of carotenoids in plants, which are essential for the growth and development of weeds. Carotenoids are responsible for the yellow, orange, and red pigments in plants, and they play a crucial role in photosynthesis and other metabolic processes. By inhibiting the biosynthesis of carotenoids, N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide disrupts the normal growth and development of weeds, leading to their eventual death.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide can have a range of biochemical and physiological effects on plants, depending on the concentration and duration of exposure. It has been found to cause chlorosis, necrosis, and stunting of plant growth. N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide can also affect the photosynthetic activity of plants, leading to reduced carbon fixation and energy production.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective activity against broadleaf weeds and grasses makes it an ideal tool for weed control studies. However, the residual activity of N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide can also be a limitation in some experiments, as it can affect the growth of subsequent crops and interfere with the results of long-term studies.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide, including the development of new formulations and delivery systems to improve its efficacy and reduce its environmental impact. There is also a need for further studies on the long-term effects of N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide on soil health and biodiversity. Additionally, research on the potential use of N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide as a biocide or in other applications beyond weed control could be explored.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide is synthesized using a multistep process that involves the reaction of 5-chloro-2-methoxyphenylamine with acryloyl chloride to form an intermediate product. This intermediate is then reacted with methylamine to produce the final product, N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide. The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide is a complex process that requires careful handling and precise control of reaction conditions.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide has been extensively studied for its weed control properties and its impact on the environment. It has been found to be effective against a wide range of weeds, including pigweed, lambsquarters, and velvetleaf. N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide is also known for its residual activity, which means that it can remain active in the soil for an extended period, providing long-term weed control.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(2)6-12(15)14-10-7-9(13)4-5-11(10)16-3/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPLCKNICSMDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=CC(=C1)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5658646.png)
![2-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5658662.png)
![4-(3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5658665.png)
![N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5658672.png)


![5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5658686.png)
![N-ethyl-1-[(2-phenylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B5658687.png)
![3-(4-methoxyphenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5658695.png)
![(3R*,4R*)-N-(2-fluorobenzyl)-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4-(hydroxymethyl)-1-pyrrolidinecarboxamide](/img/structure/B5658705.png)
![N-methyl-4-[(2-methyl-4-oxoquinolin-1(4H)-yl)methyl]benzamide](/img/structure/B5658718.png)
![2-(4-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5658725.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5658738.png)
